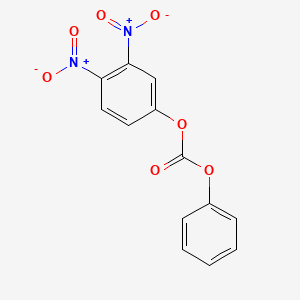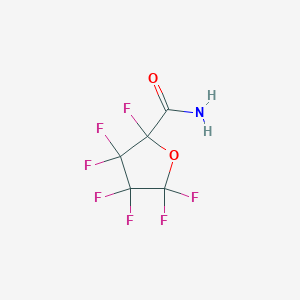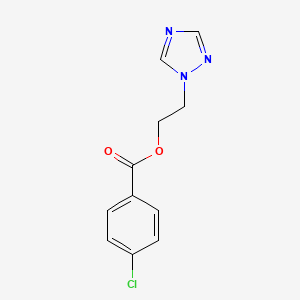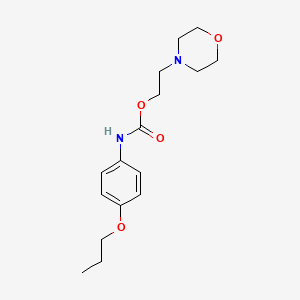![molecular formula C17H14ClNO4 B14483429 Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate CAS No. 65841-23-8](/img/structure/B14483429.png)
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate is an organic compound that belongs to the class of aryloxyphenoxypropionate esters. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a chlorinated phenoxy group and a cyanophenoxy group attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate typically involves the reaction of 4-chloro-2-cyanophenol with 4-bromophenol in the presence of a base, followed by esterification with methyl propanoate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of agrochemicals and herbicides due to its selective action on certain plant species.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to the inhibition or activation of various biochemical pathways. For example, in the case of its use as a herbicide, the compound inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition results in the disruption of cell membrane formation and ultimately leads to the death of the plant.
Comparison with Similar Compounds
Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate can be compared with other similar compounds, such as:
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-isobutylphenyl)propanoate
Uniqueness
The presence of both a chlorinated phenoxy group and a cyanophenoxy group in this compound makes it unique compared to other similar compounds. This unique structure contributes to its specific chemical and biological properties, such as its selective action as a herbicide and its potential use in pharmaceutical research.
List of Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
- Methyl 2-(4-isobutylphenyl)propanoate
Properties
CAS No. |
65841-23-8 |
|---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C17H14ClNO4/c1-11(17(20)21-2)22-14-4-6-15(7-5-14)23-16-8-3-13(18)9-12(16)10-19/h3-9,11H,1-2H3 |
InChI Key |
WLLLIPQONBSSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)

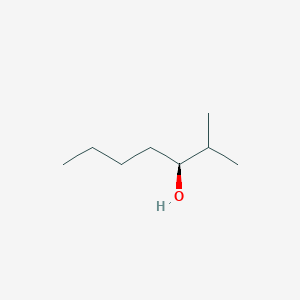
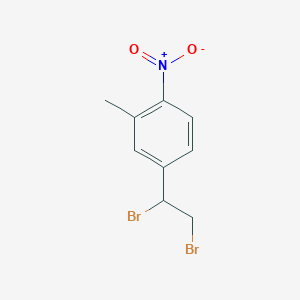
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
